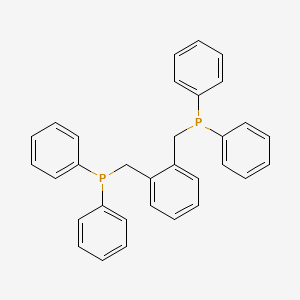

1,2-Bis(diphenylphosphinomethyl)benzene

Descripción general

Descripción

1,2-Bis(diphenylphosphinomethyl)benzene is a useful research compound. Its molecular formula is C32H28P2 and its molecular weight is 474.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1,2-Bis(diphenylphosphinomethyl)benzene (dppmb) is a bidentate phosphine ligand that has garnered attention in various catalytic applications, particularly in coordination chemistry and organic synthesis. Its biological activity, while less explored than its catalytic properties, indicates potential applications in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The structure of dppmb features two diphenylphosphinomethyl groups attached to a benzene ring, which imparts unique electronic and steric properties conducive to binding with transition metals. This ligand's ability to form stable complexes with metals such as nickel, palladium, and platinum enhances its utility in catalysis, but also raises questions about its biological interactions.

Biological Activity Overview

Research into the biological activity of dppmb reveals several key areas of interest:

- Anticancer Activity : Some studies suggest that phosphine ligands can exhibit cytotoxic effects against cancer cell lines. The mechanism may involve the formation of metal complexes that interfere with cellular processes or induce apoptosis. For instance, dppmb has been shown to form complexes with platinum that exhibit enhanced cytotoxicity compared to cisplatin alone .

- Enzyme Inhibition : Phosphine ligands like dppmb can act as enzyme inhibitors by binding to metal-containing enzymes. This interaction can disrupt enzyme function, which is critical in pathways such as metabolism and signal transduction. Specific studies have reported that dppmb derivatives can inhibit metalloproteins involved in cancer progression .

- Antioxidant Properties : Some phosphine compounds demonstrate antioxidant activity by scavenging free radicals. This property is significant in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders. The antioxidant potential of dppmb could be linked to its ability to stabilize reactive intermediates through coordination with metal ions .

1. Anticancer Activity

A study investigated the effects of dppmb-platinum complexes on various cancer cell lines, including breast and ovarian cancer cells. The results indicated that these complexes exhibited significantly higher cytotoxicity compared to free platinum compounds, suggesting a synergistic effect due to the ligand's presence .

2. Enzyme Interaction

Research focused on the interaction of dppmb with carbonic anhydrase revealed that the ligand could inhibit enzyme activity by displacing zinc ions from the active site. This inhibition was quantified using spectrophotometric assays, showing a dose-dependent response .

Data Tables

Mechanistic Insights

The biological mechanisms underlying the activity of dppmb are complex and often involve metal coordination chemistry. For example:

- Metal Complex Formation : Dppmb coordinates with metals such as palladium and nickel, forming stable complexes that can interact with biological macromolecules.

- Reactive Oxygen Species (ROS) Modulation : By stabilizing certain metal oxidation states, dppmb may influence ROS production within cells, contributing to its antioxidant properties.

Análisis De Reacciones Químicas

Hydroformylation Catalysis

1,2-Bis(diphenylphosphinomethyl)benzene serves as a critical ligand in platinum-based hydroformylation systems. Its rigid backbone and electron-donating diphenylphosphine groups enable high selectivity for linear aldehydes from 1-alkenes.

Key Reaction :

Hydroformylation of 1-alkenes using a PtCl₂/1,2-Bis(diphenylphosphinomethyl)benzene/SnX₂ (X = Cl, Br) catalyst system produces linear aldehydes with up to 99% selectivity . This system outperforms traditional rhodium catalysts (e.g., HRh(CO)(PPh₃)₃) in both reaction rate and product linearity.

Mechanistic Insights :

-

The ligand’s bite angle and steric bulk enforce a specific coordination geometry around platinum, favoring linear transition states.

-

Tin(II) halides (SnCl₂, SnBr₂) act as Lewis acids, enhancing CO insertion into the metal-alkyl bond .

Coordination Chemistry

The compound forms stable complexes with transition metals, enabling diverse catalytic applications:

Complex Formation :

| Metal Center | Example Complex | Application |

|---|---|---|

| Platinum | [PtCl₂(this compound)] | Hydroformylation |

| Palladium | [Pd(this compound)(CO)] | Carbonylation (inferred from analogous ligands) |

Key Properties :

-

Bite Angle : ~90°, ideal for square-planar metal complexes.

-

Electron Donation : Strong σ-donor and moderate π-acceptor capacity stabilizes low-oxidation-state metals.

Reaction Variables and Optimization

Performance in hydroformylation depends on:

Variables :

-

Tin Halide : SnCl₂ > SnBr₂ in enhancing reaction rate.

-

Solvent : Polar aprotic solvents (e.g., THF) improve CO solubility and catalyst stability.

Data Table : Hydroformylation of 1-Alkenes

| Substrate | Catalyst System | Temperature (°C) | Pressure (bar) | Conversion (%) | Linear Selectivity (%) |

|---|---|---|---|---|---|

| 1-Hexene | PtCl₂/1,2-Bis(diphenylphosphinomethyl)benzene/SnCl₂ | 80 | 50 (CO/H₂) | 95 | 99 |

| 1-Octene | PtCl₂/1,2-Bis(diphenylphosphinomethyl)benzene/SnBr₂ | 80 | 50 (CO/H₂) | 88 | 97 |

Comparative Performance

Advantages Over Competing Ligands :

-

Higher Linear Selectivity : Outperforms 1,4-bis(diphenylphosphino)butane derivatives due to restricted rotation and enforced geometry .

-

Catalyst Stability : Resists decomposition under high CO pressure, enabling long-term use.

Limitations :

-

Sensitivity to Oxygen : Requires inert atmosphere handling.

-

Cost : High synthesis cost compared to monodentate phosphines.

Propiedades

IUPAC Name |

[2-(diphenylphosphanylmethyl)phenyl]methyl-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H28P2/c1-5-17-29(18-6-1)33(30-19-7-2-8-20-30)25-27-15-13-14-16-28(27)26-34(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-24H,25-26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZDNMSNFLZXRLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CC2=CC=CC=C2CP(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H28P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405157 | |

| Record name | 1,2-BIS(DIPHENYLPHOSPHINOMETHYL)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62144-65-4 | |

| Record name | 1,2-BIS(DIPHENYLPHOSPHINOMETHYL)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.